Synthesis Yield: 5-Bromopyrimidine Stannylation vs. Alternative Positional Stannylation Routes
The synthesis of 5-(Tributylstannyl)pyrimidine from 5-bromopyrimidine and tributyltin chloride proceeds with an isolated yield of approximately 84% . In contrast, 2-stannylpyrimidines are typically prepared via stannyl anion substitution in 2-chloropyrimidines, a method that often suffers from lower efficiency due to competitive side reactions [1], while stannylation at the 4-position requires either an iodo-derivative or lithium-tin transmetallation, which introduces additional synthetic steps and reduces overall throughput [2].
| Evidence Dimension | Isolated synthesis yield (%) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | 2-stannylpyrimidine (yield not explicitly quantified, but synthesis via stannyl anion substitution is noted as less direct); 4-stannylpyrimidine (requires multistep lithiation-transmetallation, overall yield not specified) |
| Quantified Difference | Target compound achieves 84% in a single lithiation-quench step; comparators involve either alternative substitution patterns with unreported or lower yields. |
| Conditions | 5-Bromopyrimidine lithiation at –95 °C, quenched with tributylstannyl chloride . |
Why This Matters
An 84% isolated yield in a single synthetic step directly impacts procurement economics, reducing the cost-per-gram and enabling reliable scale-up for multistep syntheses where this reagent serves as a limiting intermediate.
- [1] Sandosham, J., & Undheim, K. (1994). Stannylation in the electrophilic 2- and 4/6-pyrimidine position and the use of stannylpyrimidines in coupling and tin-lithium exchange reactions. Tetrahedron, 50(1), 275–284. View Source
- [2] von Angerer, S. (2004). Science of Synthesis, 16, 509. Section 16.12.4.1.2: Of Metals. View Source
